2',4-Dihydroxy-3-méthoxychalcone

Vue d'ensemble

Description

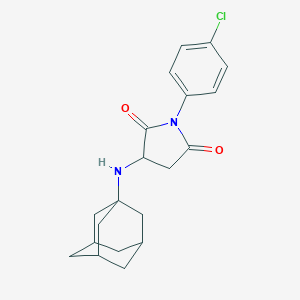

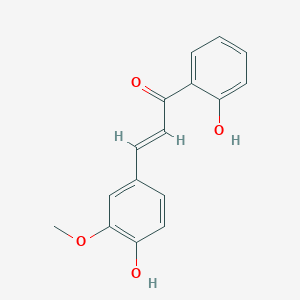

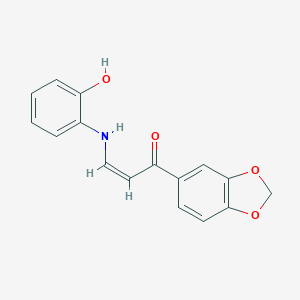

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28g/mol. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés antioxydantes

Les chalcones, y compris la 2’,4-Dihydroxy-3-méthoxychalcone, possèdent une activité antioxydante puissante. Elles piègent les radicaux libres, protègent les cellules du stress oxydatif et contribuent à la santé générale. Les antioxydants jouent un rôle crucial dans la prévention de diverses maladies, notamment le cancer, les maladies cardiovasculaires et les maladies neurodégénératives .

Potentiel anticancéreux

Des recherches indiquent que la 2’,4-Dihydroxy-3-méthoxychalcone présente de fortes propriétés anticancéreuses. Il a été démontré qu’elle inhibe la croissance des cellules cancéreuses et induit l’apoptose (mort cellulaire programmée). L’efficacité du composé contre divers types de cancer en fait un candidat prometteur pour des recherches plus approfondies en thérapie anticancéreuse .

Activités antimicrobiennes et antivirales

Les chalcones présentent des effets antimicrobiens et antiviraux. La 2’,4-Dihydroxy-3-méthoxychalcone peut aider à combattre les infections bactériennes et fongiques. De plus, ses propriétés antivirales la rendent pertinente dans le contexte des maladies virales .

Effets anti-inflammatoires

L’inflammation est un facteur commun à de nombreuses maladies. Les chalcones, y compris notre composé d’intérêt, possèdent des propriétés anti-inflammatoires. Elles modulent les voies inflammatoires, ce qui pourrait aider dans des affections telles que l’arthrite, la maladie inflammatoire de l’intestin et les troubles cutanés .

Potentiel immunosuppresseur

Les chalcones peuvent influencer le système immunitaire. La 2’,4-Dihydroxy-3-méthoxychalcone peut avoir des effets immunosuppresseurs, ce qui pourrait être précieux dans les maladies auto-immunes ou la transplantation d’organes .

Activité antihyperglycémique

Certaines chalcones synthétiques ont démontré des effets antihyperglycémiques chez les modèles animaux. Bien que des recherches supplémentaires soient nécessaires, cela suggère que les chalcones pourraient jouer un rôle dans la gestion du diabète .

Mécanisme D'action

Target of Action

The primary target of 2’,4-Dihydroxy-3-methoxychalcone is the viral neuraminidase protein (EC 3.2.1.18) from two influenza viral strains, H1N1 and H9N2 . Neuraminidase is an important enzyme that allows the release of progeny virions from infected cells, by cleaving sialic acid residues on the surface of host cells and the newly formed virions.

Mode of Action

2’,4-Dihydroxy-3-methoxychalcone inhibits the function of the viral neuraminidase protein . By blocking this enzyme, the compound prevents the virus from budding from the host cell, thereby inhibiting the spread of the virus to other cells .

Biochemical Pathways

2’,4-Dihydroxy-3-methoxychalcone is a secondary metabolite belonging to the flavonoid family and is a bioprecursor of plant flavonoids . It is an important intermediate of the flavonoid biosynthetic pathway . The inhibition of the viral neuraminidase protein affects the viral replication cycle, specifically the release of progeny virions .

Pharmacokinetics

Chalcones in general have been found to exhibit a wide range of pharmacological activities such as antioxidant, anticancer, antimicrobial, antiviral, and anti-inflammatory effects . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2’,4-Dihydroxy-3-methoxychalcone and their impact on its bioavailability.

Result of Action

The inhibition of the viral neuraminidase protein by 2’,4-Dihydroxy-3-methoxychalcone results in the prevention of the virus from budding from the host cell . This leads to a decrease in the spread of the virus to other cells, thereby potentially reducing the severity of the viral infection .

Analyse Biochimique

Biochemical Properties

2’,4-Dihydroxy-3-methoxychalcone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, chalcone derivatives were tested on sucrose-loaded diabetic albino mice, where compound 4-C achieved promising activity, supported by a docking study .

Cellular Effects

2’,4-Dihydroxy-3-methoxychalcone has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it exhibited cytotoxic activity against cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of 2’,4-Dihydroxy-3-methoxychalcone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The intramolecular hydrogen bonding between 2’-OH and the carbonyl group decreases the acidity of the hydroxy proton .

Dosage Effects in Animal Models

The effects of 2’,4-Dihydroxy-3-methoxychalcone vary with different dosages in animal models. For male mice with type 2 diabetes, at doses of 200–300 mg/kg/day, 2’, 4’-dihydroxy-4-methoxydihydrochalcone exhibited a hypoglycemic effect comparable to that of metformin, an antidiabetic drug .

Propriétés

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-11(7-9-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQQEEYHKPKSER-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2',4'-Dihydroxy-3'-methoxychalcone has shown a range of promising biological activities in various studies. It exhibits antifungal activity against a variety of fungi, including dermatophytes such as M. gypseum, T. rubrum, and T. mentagrophytes [, , , , ]. This chalcone also demonstrates anticancer potential, showing cytotoxicity against HL-60, HeLa, and MCF-7 cell lines []. Additionally, it possesses antinociceptive properties, showing efficacy in the formalin-induced licking and biting test in mice [, ].

A: The exact mechanism of action for the antifungal activity of 2',4'-Dihydroxy-3'-methoxychalcone is not fully understood. Research suggests that it does not primarily act by disrupting fungal membranes or by inhibiting fungal cell wall synthesis []. This suggests a novel mechanism of action compared to currently used antifungal drugs, making it a promising target for further research.

A: 2',4'-Dihydroxy-3'-methoxychalcone, alongside 2',4′-dihydroxychalcone, is a major bioactive compound found in propolis from Zuccagnia punctata Cav., a plant native to Argentina [, , , ]. These chalcones contribute significantly to the antibacterial and antifungal properties of this propolis, making it a valuable natural product.

A: The presence of hydroxy groups at the C-2' and C-4 positions and a methoxy group at the C-3' position on the chalcone scaffold is crucial for its biological activity [, ]. Studies with structurally similar chalcones suggest that even minor modifications in the substituent positions can impact the potency and selectivity of their effects.

A: While specific details about the metabolism of 2',4'-Dihydroxy-3'-methoxychalcone require further investigation, studies in rats indicate that it undergoes O-methylation []. This process likely involves the addition of a methyl group to the hydroxyl groups, potentially influencing its bioavailability and activity.

A: Yes, computational methods, including molecular docking studies, have been employed to investigate the interactions of 2',4'-Dihydroxy-3'-methoxychalcone with its potential targets [, ]. These studies provide insights into the binding affinities and molecular mechanisms underlying its observed activities.

ANone: Various analytical techniques are employed to characterize and quantify 2',4'-Dihydroxy-3'-methoxychalcone. Common methods include:

- High-performance liquid chromatography (HPLC) coupled with different detectors, such as photodiode array detectors (PAD) [, , ], is used for separation, identification, and quantification.

- Mass spectrometry (MS) techniques, including Electrospray Ionization (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) [], are utilized for structural elucidation and studying interactions with other molecules.

- Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B409821.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409822.png)

![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409823.png)

![Ethyl 5-[(2-fluoroanilino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B409824.png)

![2-[(5-chloro-2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409828.png)

![2-[(2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409829.png)

![(Z)-1-(1,3-benzodioxol-5-yl)-3-[4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one](/img/structure/B409831.png)

![2-bromo-N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B409833.png)

![N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-chlorobenzohydrazide](/img/structure/B409834.png)